molecular formula C11H20N2O2 B13152624 N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide

Cat. No.: B13152624
M. Wt: 212.29 g/mol
InChI Key: WWGAIBPYRKYLQQ-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a hydroxyl group attached to a cyclohexyl ring and a pyrrolidine ring connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. The reaction conditions often include the use of coupling agents such as carbodiimides or acyl chlorides to activate the carboxylic acid, facilitating the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a hydroxyl group on a cyclohexyl ring and a pyrrolidine ring with a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C11H20N2O2/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8/h8-10,12,14H,1-7H2,(H,13,15)

InChI Key

WWGAIBPYRKYLQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2CCNC2

Origin of Product

United States

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